(3-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its natural sources or applications.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism.Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity with common reagents.Safety And Hazards
This involves understanding the potential risks associated with handling the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
Future directions could involve potential applications of the compound, or areas of research that could lead to new insights about the compound. This could include potential medicinal uses, uses in materials science, or uses in chemical synthesis.
properties
IUPAC Name |
(3-methylpiperidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-9-4-3-7-13(8-9)11(14)10-5-2-6-12-10;/h9-10,12H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWJXUBXAIGISH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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